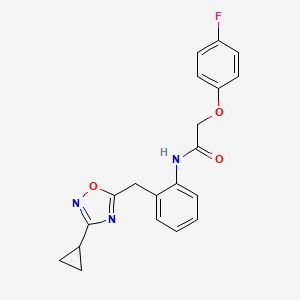

5-(3-Fluorophenyl)isoxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

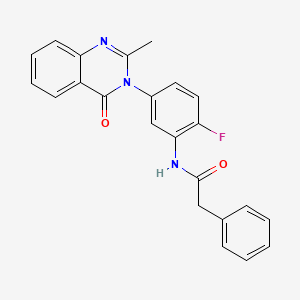

“5-(3-Fluorophenyl)isoxazole” is a chemical compound with the molecular formula C9H6FNO . It is a member of the isoxazole family, which are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis .

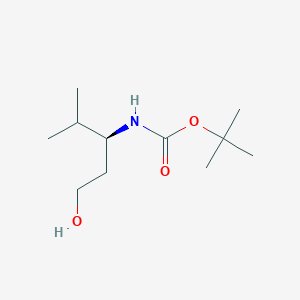

Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered isoxazole ring attached to a 3-fluorophenyl group . The exact structure can be found in databases like PubChem .

Aplicaciones Científicas De Investigación

Antimicrobial and Antitubercular Activity

A series of isoxazole clubbed 1,3,4-oxadiazole derivatives, including compounds with 5-(3-fluorophenyl)isoxazole, demonstrated promising antimicrobial and antitubercular activity. Their effectiveness against various bacterial strains, including E. coli, P. aeruginosa, S. aureus, and S. pyogenes, as well as antitubercular agents against M. tuberculosis H37Rv, was noted. This was supported by molecular docking insights into the inhibition of the MurD ligase enzyme (Shingare et al., 2018).

Antimicrobial Activity of Derivatives

Another study synthesized derivatives from 1-(5-fluoro-2-hydroxyphenyl)ethanone, which were then tested for their in vitro antimicrobial activity against bacterial and fungal organisms (Kumar et al., 2019).

Aqueous Phase Synthesis and Antimicrobial Activity

Isoxazole derivatives synthesized in an aqueous medium showed antibacterial and antifungal activity against various organisms. Some compounds were particularly active against the gram-positive bacterium Staphylococcus aureus, and two compounds showed antifungal activity against Candida albicans (Banpurkar et al., 2018).

Synthesis of Fluoroalkyl-Substituted Isoxazoles

Research on the synthesis of 5-fluoroalkyl-substituted isoxazoles from functionalized halogenoximes explored a one-pot metal-free cycloaddition approach. The synthesis method focused on producing derivatives in a regioselective manner, offering potential in various applications (Chalyk et al., 2019).

Antitumor Activity

A study synthesized novel isoxazole derivatives and screened them for their antitumor activity against Ehrlich ascites carcinoma cells. Some compounds showed higher antitumor activity than the known cytotoxic agent 5-fluorouracil, indicating their potential as chemotherapeutic agents (Hamama et al., 2017).

DNA Binding and Antimicrobial Activities

Metal complexes of 3-amino-5-(4-fluorophenyl)isoxazole derivatives exhibited DNA binding and significant cleavage of DNA, along with notable antimicrobial activity. These findings suggest applications in the development of antimicrobial agents and DNA interaction studies (Ramesh et al., 2020).

Novel Anticancer Agents for Colon Cancer

Certain N-phenyl-5-carboxamidylisoxazoles demonstrated potent anticancer activity against colon cancer cells, indicating a potential mechanism involving the inhibition of JAK3/STAT3 signaling pathways. This discovery highlights their potential as chemotherapeutic agents for treating colon cancer (Shaw et al., 2012).

Direcciones Futuras

Isoxazole derivatives like “5-(3-Fluorophenyl)isoxazole” continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research may focus on further exploring the synthesis methods, biological activities, and potential therapeutic applications of these compounds .

Mecanismo De Acción

Target of Action

It is known that isoxazole derivatives, such as 5-(3-fluorophenyl)isoxazole, often bind with high affinity to multiple receptors . This suggests that this compound may interact with a variety of biological targets.

Mode of Action

Isoxazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . It is likely that this compound operates in a similar manner, interacting with its targets to induce changes in cellular activity.

Biochemical Pathways

Isoxazole derivatives are known to have diverse biological activities, suggesting that they may affect a variety of biochemical pathways . Therefore, it is plausible that this compound could influence multiple biochemical pathways and their downstream effects.

Result of Action

Given the diverse biological activities of isoxazole derivatives , it is likely that this compound induces a range of molecular and cellular effects.

Análisis Bioquímico

Cellular Effects

Isoxazoles have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Isoxazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propiedades

IUPAC Name |

5-(3-fluorophenyl)-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-8-3-1-2-7(6-8)9-4-5-11-12-9/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVZUMUHSTOCPTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC=NO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-N-acetyl-2-[(3-fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2615669.png)

![7-((3-Nitrophenyl)((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)methyl)quinolin-8-ol](/img/structure/B2615674.png)

![Tert-butyl 4-[(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxylate](/img/structure/B2615675.png)